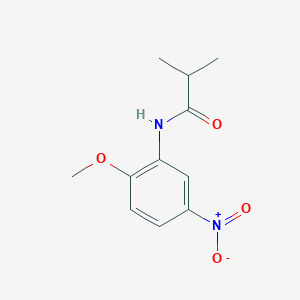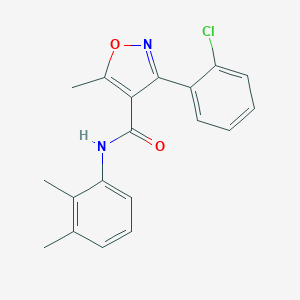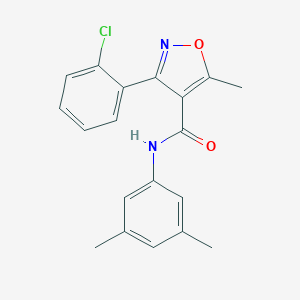
2-{2-chloro-4-nitrophenyl}-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-chloro-4-nitrophenyl}-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a chloro-nitro-phenyl group, a fluoro-benzylidene group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-chloro-4-nitrophenyl}-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro-nitro-phenyl group: This step involves the nitration and chlorination of a phenyl ring, followed by its attachment to the oxazole ring.
Addition of the fluoro-benzylidene group: This is usually done through a condensation reaction between a fluoro-benzaldehyde and the oxazole derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or continuous flow reactors: To ensure precise control over reaction conditions.
Catalysts: To enhance reaction rates and yields.
Purification techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-{2-chloro-4-nitrophenyl}-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reagents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Amino derivatives: Formed from the reduction of the nitro group.
Oxidized derivatives: Formed from the oxidation of the compound.
Substituted derivatives: Formed from the substitution of the chloro group.
Scientific Research Applications
2-{2-chloro-4-nitrophenyl}-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-chloro-4-nitrophenyl}-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloro-4-nitro-phenyl)-4H-oxazol-5-one: Lacks the fluoro-benzylidene group.
2-(2-Chloro-phenyl)-4-(3-fluoro-benzylidene)-4H-oxazol-5-one: Lacks the nitro group.
2-(4-Nitro-phenyl)-4-(3-fluoro-benzylidene)-4H-oxazol-5-one: Lacks the chloro group.
Uniqueness
2-{2-chloro-4-nitrophenyl}-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one is unique due to the presence of all three functional groups (chloro, nitro, and fluoro-benzylidene) in its structure, which may contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H8ClFN2O4 |
|---|---|
Molecular Weight |
346.69g/mol |
IUPAC Name |
(4Z)-2-(2-chloro-4-nitrophenyl)-4-[(3-fluorophenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H8ClFN2O4/c17-13-8-11(20(22)23)4-5-12(13)15-19-14(16(21)24-15)7-9-2-1-3-10(18)6-9/h1-8H/b14-7- |
InChI Key |
KLTKKWBUIBXNGW-AUWJEWJLSA-N |
SMILES |
C1=CC(=CC(=C1)F)C=C2C(=O)OC(=N2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C\2/C(=O)OC(=N2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C2C(=O)OC(=N2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![1-{[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]carbonyl}-2-ethylpiperidine](/img/structure/B405029.png)
